molecular formula C9H16O B14608029 2-Ethyl-2,3,3-trimethylcyclobutan-1-one CAS No. 59895-34-0

2-Ethyl-2,3,3-trimethylcyclobutan-1-one

Cat. No.: B14608029
CAS No.: 59895-34-0
M. Wt: 140.22 g/mol
InChI Key: UCFQUAQWTLPJMU-UHFFFAOYSA-N
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Description

2-Ethyl-2,3,3-trimethylcyclobutan-1-one is an organic compound belonging to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by its unique structure, which includes a cyclobutane ring with various alkyl substituents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-2,3,3-trimethylcyclobutan-1-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2,3,3-trimethylbutan-2-ol with a strong acid catalyst can lead to the formation of the cyclobutane ring .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical processes. These processes often utilize advanced techniques such as catalytic hydrogenation and cyclization reactions to achieve high yields and purity. The choice of catalysts and reaction conditions is crucial to optimize the production efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-2,3,3-trimethylcyclobutan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Ethyl-2,3,3-trimethylcyclobutan-1-one has several applications in scientific research:

    Chemistry: It is used as a model compound to study cycloalkane reactions and mechanisms.

    Biology: The compound is investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic properties and applications in drug development.

    Industry: It is used in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Ethyl-2,3,3-trimethylcyclobutan-1-one involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates. These intermediates can further participate in biochemical pathways, influencing cellular processes and functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Ethyl-2,3,3-trimethylcyclobutan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various research and industrial applications .

Properties

CAS No.

59895-34-0

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

IUPAC Name

2-ethyl-2,3,3-trimethylcyclobutan-1-one

InChI

InChI=1S/C9H16O/c1-5-9(4)7(10)6-8(9,2)3/h5-6H2,1-4H3

InChI Key

UCFQUAQWTLPJMU-UHFFFAOYSA-N

Canonical SMILES

CCC1(C(=O)CC1(C)C)C

Origin of Product

United States

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